BenchChemオンラインストアへようこそ!

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Fragment-based drug design Ligand efficiency Lead optimization

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (CAS 853318-23-7) is a synthetic heterocyclic compound belonging to the pyrrolo[1,2-b]pyridazine class. It features a fused bicyclic core with a 7-methyl substituent, a 2-(p-tolyl) aromatic group, and diethyl ester moieties at positions 5 and 6, yielding a molecular formula of C₂₁H₂₂N₂O₄ and a molecular weight of 366.41 g/mol.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
CAS No. 853318-23-7
Cat. No. B11944640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
CAS853318-23-7
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C1C(=O)OCC)C=CC(=N2)C3=CC=C(C=C3)C)C
InChIInChI=1S/C21H22N2O4/c1-5-26-20(24)18-14(4)23-17(19(18)21(25)27-6-2)12-11-16(22-23)15-9-7-13(3)8-10-15/h7-12H,5-6H2,1-4H3
InChIKeyHONHRTDNHKSZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (CAS 853318-23-7): Chemical Identity and Scaffold Context


Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (CAS 853318-23-7) is a synthetic heterocyclic compound belonging to the pyrrolo[1,2-b]pyridazine class. It features a fused bicyclic core with a 7-methyl substituent, a 2-(p-tolyl) aromatic group, and diethyl ester moieties at positions 5 and 6, yielding a molecular formula of C₂₁H₂₂N₂O₄ and a molecular weight of 366.41 g/mol . The pyrrolo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of PARP-1, DGAT1, Janus kinases (JAK), CRF1 receptors, and HER-2 tyrosine kinase, as well as fluorescent probes with quantum yields up to 90% [1]. This compound serves as a versatile building block for structure–activity relationship (SAR) exploration and fragment-based drug discovery programs targeting these biological pathways [2].

Why Generic Substitution of Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate Fails for Rigorous SAR Programs


Within the pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate series, seemingly minor substituent changes at positions 2 and 7 produce substantial divergence in both physicochemical properties and biological activity profiles. For example, the direct 7-ethyl analog (CAS 853318-21-5) differs by only one methylene unit yet exhibits a 3.8% higher molecular weight (380.44 vs. 366.41 g/mol) and altered lipophilicity that impacts membrane permeability and target engagement . In the broader class, substitution at position 2 modulates selectivity between PARP-1 and PARP-2 isoforms by factors of 5- to 29-fold [1], while the 7-position substituent governs DGAT1 inhibitory potency, where replacing a 7-methyl with a 7-butyl group shifts IC₅₀ values from the micromolar to the nanomolar range [2]. Interchanging compounds without matching the exact 7-methyl/2-(p-tolyl)/5,6-diethyl ester substitution pattern therefore compromises SAR continuity, confounds potency comparisons, and invalidates structure-based design hypotheses [3].

Quantitative Differentiation Evidence for Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (CAS 853318-23-7) vs. Closest Analogs


Molecular Weight Reduction vs. 7-Ethyl Analog (CAS 853318-21-5) to Improve Ligand Efficiency Metrics

Target compound CAS 853318-23-7 possesses a molecular weight (MW) of 366.41 g/mol compared to 380.44 g/mol for the direct 7-ethyl analog CAS 853318-21-5, a reduction of 14.03 g/mol (3.7%) . This lower MW improves ligand efficiency (LE) potential, defined as binding energy per heavy atom, which is a critical parameter in fragment-based and lead-optimization campaigns where MW < 400 is a preferred threshold for oral bioavailability compliance [1]. The 7-methyl substitution also reduces the calculated logP compared to the 7-ethyl analog, consistent with the loss of one methylene unit's hydrophobicity contribution .

Fragment-based drug design Ligand efficiency Lead optimization

Batch-Specific Purity Verification (95%+) with Multi-Method QC Documentation vs. Uncharacterized Analogs

The target compound is supplied with a standard purity specification of ≥95% as determined by HPLC, with batch-specific quality control documentation including NMR (¹H and/or ¹³C), HPLC chromatograms, and optionally GC analysis . In contrast, many structurally related pyrrolo[1,2-b]pyridazine analogs from non-specialist suppliers lack multi-method batch certification, with purity statements often based on a single analytical technique or nominal synthesis stoichiometry . The availability of orthogonal purity verification (HPLC + NMR + GC) for CAS 853318-23-7 reduces the risk of introducing impurities that could confound biological assay results, particularly in sensitive enzymatic or cell-based assays where trace contaminants may act as false-positive inhibitors [1].

Quality control Analytical chemistry Procurement specification

7-Methyl Steric Footprint Minimizes Unfavorable Steric Clash vs. 7-Ethyl and 7-Butyl Analogs in Structure-Based Design

The 7-methyl substituent in CAS 853318-23-7 provides a minimal steric footprint at this position compared to larger alkyl chains: the 7-ethyl analog (CAS 853318-21-5) adds one additional sp³ carbon with an estimated 1.5 Å increase in the van der Waals radius projection, while the 7-butyl analog (CHEMBL1257917) extends the chain by three additional carbons [1]. In the context of binding pocket complementarity, published SAR data for pyrrolo[1,2-b]pyridazine DGAT1 inhibitors demonstrate that the 7-substituent directly impacts potency: the 7-butyl analog achieves DGAT1 IC₅₀ = 160 nM, whereas a reference pyrrolo[1,2-b]pyridazine with 7-propyl substitution (compound 118) shows reduced DGAT1 IC₅₀ = 250 nM [2]. The 7-methyl group of the target compound offers the smallest steric obstruction, making it the preferred starting point for fragment-growing strategies where incremental bulk is introduced systematically [3].

Structure-based drug design Docking Steric effects

p-Tolyl Aromatic Substitution at Position 2 Provides a Stable Hydrophobic Anchor Motif Validated Across PARP-1 and JAK Inhibitor Chemotypes

The 2-(p-tolyl) substituent of CAS 853318-23-7 represents a conserved aromatic hydrophobic anchor that is maintained across multiple pharmacologically active pyrrolo[1,2-b]pyridazine chemotypes. In the PARP-1 inhibitor series reported by Xiang et al. (2021), 2-substituted pyrrolo[1,2-b]pyridazines bearing aromatic groups at position 2 achieved PARP-1 inhibitory activity with the most potent compounds (15a, 15b) exhibiting 29- and 5-fold selectivity over PARP-2, respectively [1]. Similarly, pyrrolo[1,2-b]pyridazine-3-carboxamides bearing aromatic 2-substituents were discovered as JAK inhibitors with nanomolar potency [2]. The 2-(p-tolyl) group in the target compound provides a methyl-substituted phenyl ring that balances hydrophobic binding with synthetic tractability, enabling further derivatization via electrophilic aromatic substitution or cross-coupling reactions [3]. The X-ray structure of a closely related 7-methyl-pyrrolo[1,2-b]pyridazine (2-(4-chlorophenyl)-7-methyl derivative) confirms a planar molecular conformation with π–π stacking at an interplanar spacing of 3.400 Å, supporting the role of the 2-aryl substituent in target binding [4].

Aromatic interactions PARP-1 inhibition Kinase inhibition

Diethyl Ester Prodrug/Probe Handle: Enables Facile Hydrolysis to Dicarboxylic Acid for Solubility Optimization or Bioconjugation

The 5,6-diethyl ester groups of CAS 853318-23-7 serve as masked carboxylic acid functionalities that can be selectively hydrolyzed to the corresponding dicarboxylic acid derivative. This conversion is demonstrated in the broader pyrrolo[1,2-b]pyridazine literature, where diethyl ester derivatives are routinely saponified to carboxylic acids for improved aqueous solubility or further derivatization [1]. In the DGAT1 inhibitor series, replacement of the 5-ethyl ester with a 1,2,4-oxadiazole moiety improved DGAT1 IC₅₀ from 250 nM (compound 118, ester) to 48 nM (compounds 119/120, oxadiazole), illustrating that the ester functionality is a productive handle for late-stage diversification [2]. The target compound retains both ester groups, offering two independent vectors for sequential modification—hydrolysis of one ester enables monofunctionalization while preserving the second ester for a distinct transformation [3].

Prodrug design Bioconjugation Solubility engineering

Fluorescence Potential of the Pyrrolo[1,2-b]pyridazine Core: Intense Blue Emission with Quantum Yields up to 90% in Closely Related Analogs

Pyrrolo[1,2-b]pyridazine derivatives are established as intense blue-emitting luminophores with relative quantum yields reaching 90% and luminescence maintained in the solid state [1]. Specifically, 5,6-dicarbomethoxy-pyrrolo[1,2-b]pyridazine derivatives (the dimethyl ester analogs of the target compound) exhibit strong fluorescence with high quantum yields and absorption in the visible range [2]. The optical properties are tunable by substitution pattern: the 2-aryl and 7-substituents modulate emission wavelength and quantum efficiency [3]. CAS 853318-23-7, bearing both a 2-(p-tolyl) and a 7-methyl group, is structurally positioned within this optical series and is anticipated to display similar fluorescent properties, making it a candidate building block for the development of fluorescent probes, organic light-emitting device (OLED) materials, or bioimaging agents [4].

Fluorescent probes Optical materials Bioimaging

Recommended Application Scenarios for Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate Based on Evidence Profile


Fragment-Based Screening Library Construction for PARP-1 and Multi-Kinase Drug Discovery Programs

CAS 853318-23-7 is ideally suited as a core fragment for constructing screening libraries targeting PARP-1, JAK, HER-2, and CRF1 receptors due to the established pharmacological activity of the pyrrolo[1,2-b]pyridazine scaffold across these targets [1]. The low molecular weight (366.41 g/mol) complies with the Rule-of-Three guidelines for fragment libraries, while the 2-(p-tolyl) group provides a validated hydrophobic anchor for initial binding site recognition [2]. Procurement of this compound with batch-specific QC (NMR, HPLC, GC) ensures that fragment screening hits can be confidently confirmed without the confounding effect of impurities .

Lead Optimization Campaigns Requiring Systematic 7-Position SAR Exploration with Minimal Steric Starting Point

For programs where the 7-position of the pyrrolo[1,2-b]pyridazine core is a key SAR vector, the 7-methyl analog provides the smallest possible alkyl substituent short of hydrogen, enabling incremental steric and lipophilic exploration [1]. The demonstrated DGAT1 SAR trend—where increasing 7-alkyl chain length modulates IC₅₀ by up to 90 nM per additional carbon—illustrates the sensitivity of target binding to this position and supports systematic investigation beginning with the 7-methyl baseline [2].

Dual-Use Optical Probe and Pharmacophore Development for Target Engagement Assays

Given the high fluorescence quantum yields (up to 90%) reported for closely related 5,6-dicarboxylate pyrrolo[1,2-b]pyridazines [1], CAS 853318-23-7 can be deployed as a scaffold for developing fluorescent target engagement probes. The diethyl ester handles allow for conjugation of a biological recognition element at the 5-position while retaining the intrinsic fluorescence of the core for detection, supporting wash-free binding assays and cellular imaging applications [2].

Synthetic Methodology Development Utilizing Orthogonal Diester Functionalization Handles

The 5,6-diethyl ester groups of CAS 853318-23-7 offer two chemically equivalent yet sterically distinct sites for sequential derivatization, making this compound an excellent model substrate for developing selective mono-hydrolysis, mono-amidation, or heterocycle formation methodology [1]. The well-characterized purity and availability of batch QC data facilitate reproducible reaction optimization and kinetic studies [2].

Quote Request

Request a Quote for Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.